molecular formula C14H10ClF3N2 B3134658 N-(4-chlorophenyl)-3-(trifluoromethyl)benzenecarboximidamide CAS No. 400081-99-4

N-(4-chlorophenyl)-3-(trifluoromethyl)benzenecarboximidamide

Cat. No. B3134658
CAS RN: 400081-99-4
M. Wt: 298.69 g/mol
InChI Key: VFFZITYEDZLZRB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(trifluoromethyl)benzenecarboximidamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 324.75 g/mol. In

Scientific Research Applications

Optical Materials Synthesis

Research by Xing et al. (2011) explores the impact of trifluoromethyl and chlorine groups on the optical properties of polyimides, leading to the development of novel optical materials with adjustable refractive indices. These materials exhibit high thermal stability, good solubility, and low optical loss, making them suitable for applications in transparent, strong, and flexible films for optical devices (Xing, Wang, Gao, & Jiang, 2011).

Crystallography and Drug Development

The structural analysis of chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, including compounds related to N-(4-chlorophenyl)-3-(trifluoromethyl)benzenecarboximidamide, by Köktaş Koca et al. (2015), contributes to understanding their biological activities. This study aids in the development of anticonvulsant drugs for treating epilepsy, showcasing the compound's relevance in medicinal chemistry and drug design (Köktaş Koca, Sevinçek, AkgÜl, & Aygün, 2015).

Material Science and Polymer Chemistry

Research on the synthesis and properties of fluorinated polyimides by Bu et al. (2011) investigates the use of asymmetric fluorinated aromatic diamines for creating polyimides with excellent thermal stability, low dielectric constants, and enhanced solubility. The study highlights the significance of trifluoromethyl groups in developing advanced materials for electronics and coatings, demonstrating the multifaceted applications of this compound derivatives (Bu, Zhang, Li, Li, Gong, & Yang, 2011).

properties

IUPAC Name

N'-(4-chlorophenyl)-3-(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2/c15-11-4-6-12(7-5-11)20-13(19)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFZITYEDZLZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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